4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Description
Properties
CAS No. |
342405-95-2 |
|---|---|
Molecular Formula |
C19H14Cl2F3NO |
Molecular Weight |
400.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H14Cl2F3NO/c20-10-4-6-14(16(21)8-10)18-13-3-1-2-12(13)15-9-11(26-19(22,23)24)5-7-17(15)25-18/h1-2,4-9,12-13,18,25H,3H2 |
InChI Key |
JKZXWJQNMSFOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)OC(F)(F)F)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
The process initiates with the oxidative addition of 3-bromoindole to a palladium catalyst, forming a palladium-indole complex. Subsequent insertion of two alkyne molecules generates a spirocyclic cyclopentadiene intermediate. A double carbon sigmatropic rearrangement then expands the pyrrole ring to pyridine, yielding the cyclopenta[c]quinoline core.
Critical Conditions:
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands
-
Solvent: Toluene or DMF at 110–130°C
-
Alkynes: Symmetrical diarylacetylenes (e.g., diphenylacetylene)
Functionalization with Dichlorophenyl and Trifluoromethoxy Groups
To introduce the 2,4-dichlorophenyl moiety, bromoindole precursors are pre-functionalized via Ullmann coupling or directed ortho-metallation before cyclization. The trifluoromethoxy group (-OCF₃) is typically installed via nucleophilic substitution using silver trifluoromethoxide or through Sandmeyer-type reactions on intermediate hydroxyquinolines.
Yield Optimization:
-
Palladium-catalyzed cyclization achieves 65–78% yield for the core structure.
-
Post-cyclization functionalization steps (e.g., chlorination, trifluoromethoxylation) reduce overall yield to 40–55%.
Adaptations of Classical Quinoline Syntheses
Traditional quinoline preparation methods, such as the Skraup and Doebner-von Miller reactions, require modification to accommodate the cyclopentane ring and electron-withdrawing substituents.
Modified Skraup Synthesis
The Skraup method, which condenses aniline derivatives with glycerol under acidic conditions, has been adapted for tetrahydroquinoline systems.
Procedure for Tetrahydrocyclopenta[c]Quinoline:
-
Starting Material: 2,4-Dichloroaniline reacts with ethyl acetoacetate to form a β-enamine.
-
Cyclization: Treatment with polyphosphoric acid (PPA) induces cyclization, forming the tetrahydroquinoline framework.
-
Dehydrogenation: Catalytic hydrogenation or oxidation with DDQ introduces aromaticity selectively.
Challenges:
Friedländer Annulation
This method condenses 2-aminoaryl ketones with cyclic ketones to form quinoline derivatives. For the target compound:
-
Ketone Preparation: 2-Amino-5-(trifluoromethoxy)acetophenone is synthesized via Friedel-Crafts acylation.
-
Annulation: Reaction with cyclopentanone in the presence of HCl/EtOH yields the tetrahydrocyclopenta[c]quinoline backbone.
Advantages:
Halogenation and Functional Group Interconversion
Chlorination Strategies
The 2,4-dichlorophenyl group is introduced via electrophilic aromatic substitution (EAS) or cross-coupling reactions:
EAS Method:
-
Reagents: Cl₂/FeCl₃ or SO₂Cl₂ in dichloromethane.
-
Regioselectivity: Directed by meta-directing groups (e.g., -OCF₃).
Cross-Coupling Approach:
Trifluoromethoxylation Techniques
Installing the -OCF₃ group remains challenging due to its poor nucleophilicity. Two predominant methods are employed:
-
Umemoto’s Reagent:
-
Silver-Mediated Substitution:
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale synthesis prioritizes the palladium-catalyzed route due to its efficiency, despite higher catalyst costs. Process intensification strategies include:
-
Catalyst Recycling: Immobilized Pd on mesoporous silica reduces metal leaching.
-
Flow Chemistry: Continuous flow systems enhance heat transfer during exothermic cyclization.
Environmental Impact:
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent in the treatment of various diseases, particularly cancers and neurodegenerative disorders.
- Antitumor Activity : Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a related compound was tested in breast cancer mouse xenograft models and demonstrated potent effects against hormone-receptor-positive metastatic breast cancer . This suggests that the compound could be optimized for similar therapeutic uses.
- Selective Estrogen Receptor Degradation : The compound's structural similarities to selective estrogen receptor degraders (SERDs) highlight its potential in targeting estrogen-dependent tumors. SERDs are crucial in overcoming resistance to conventional hormone therapies .
Material Science
The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of new materials with specific electronic or optical properties.
- Photocatalysis : The compound can be utilized in photocatalytic applications due to its ability to absorb visible light and facilitate chemical reactions. Studies on related tetrahydroquinoline structures have shown their effectiveness as catalysts in various organic transformations .
| Compound Name | Activity Type | Model Used | Reference |
|---|---|---|---|
| Compound A | Antitumor | Breast cancer xenograft | |
| Compound B | Estrogen receptor degrader | In vitro assays | |
| Compound C | Photocatalyst | Organic transformation |
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of a structurally similar compound in treating breast cancer. The results indicated that the compound significantly inhibited tumor growth in xenograft models, suggesting that modifications to the original structure could enhance its therapeutic potential .
Case Study 2: Photocatalytic Applications
Research on photocatalytic reactions using tetrahydroquinoline derivatives revealed that these compounds could effectively catalyze reactions under visible light irradiation. This opens avenues for developing environmentally friendly synthetic methods .
Mechanism of Action
The mechanism by which 4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The pharmacological properties of cyclopenta[c]quinoline derivatives are highly sensitive to substituent type and position. Below is a comparative analysis:
Impact of Halogen Position and Type
- Para vs. Ortho/Meta Halogens : Compounds like 2BP-TQS (2-bromophenyl) and 3BP-TQS (3-bromophenyl) lack allosteric agonist activity but retain PAM effects on α7 nAChRs, highlighting the necessity of para-halogenation for agonist function .
- Halogen Size/Electronegativity : Replacing bromine in 4BP-TQS with chlorine (4CP-TQS) or iodine (4IP-TQS) preserves agonist activity but alters activation/inactivation kinetics and desensitization rates. Fluorine substitution (4FP-TQS) abolishes agonist activity, acting instead as a PAM and antagonist .
Role of the Trifluoromethoxy Group
The target compound’s trifluoromethoxy group at position 8 contrasts with the sulfonamide group in TQS derivatives. However, its impact on α7 nAChR or GPR30 binding remains unstudied in the provided evidence.
Stereochemical Considerations
The (+)-enantiomer of 4BP-TQS (GAT107) is the active form at α7 nAChRs, with absolute stereochemistry 3aR,4S,9bS . The target compound’s stereochemistry is unspecified, but its discontinued status may relate to unresolved enantiomer-specific efficacy or synthesis hurdles.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, which could enhance half-life relative to bromine/chlorine analogs.
Biological Activity
The compound 4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a member of the cyclopenta[c]quinoline class of compounds, which have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16Cl2F3N
- Molecular Weight : 414.21 g/mol
- CAS Number : 342405-95-2
Antitumor Activity
Recent studies have demonstrated that cyclopenta[c]quinoline derivatives exhibit significant antitumor activities against various cancer cell lines. For instance, a study assessed the cytotoxic effects of similar quinoline derivatives on human cancer cell lines A549 (lung), HT29 (colon), and T24 (bladder) using the MTT assay. The results indicated that certain derivatives showed promising IC50 values, suggesting potent antitumor efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.0 |
| Compound B | HT29 | 3.2 |
| Compound C | T24 | 4.7 |
The proposed mechanisms for the antitumor activity of cyclopenta[c]quinolines include:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Certain derivatives induce apoptosis through mitochondrial pathways, leading to increased caspase activity.
- Targeting Specific Kinases : Some studies suggest inhibition of kinases involved in signaling pathways critical for tumor growth .
Case Study 1: In Vitro Assessment
A recent study evaluated the effects of this compound on prostate cancer cell lines. The compound exhibited an IC50 value of approximately 6 µM against PC-3 cells, indicating significant cytotoxicity compared to control groups .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) highlighted that modifications to the trifluoromethoxy group significantly influenced biological activity. Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced potency against various cancer cell lines .
Q & A
Q. What synthetic strategies are employed for constructing the cyclopenta[c]quinoline core in this compound?
The cyclopenta[c]quinoline scaffold can be synthesized via Diels-Alder reactions between cyclopentadiene derivatives and appropriately substituted quinoline precursors. Alternatively, palladium-catalyzed cyclization of halogenated intermediates (e.g., bromophenyl-substituted quinolines) has been used to form the fused ring system. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed, with reaction conditions optimized using Design of Experiments (DOE) frameworks .
Q. How is the trifluoromethoxy group introduced at the 8-position during synthesis?
The trifluoromethoxy group is typically introduced via nucleophilic aromatic substitution under anhydrous conditions. A common approach involves reacting a hydroxyl-substituted quinoline precursor with trifluoromethylating agents like trifluoromethyl triflate (CF₃OTf) or Umemoto’s reagent in the presence of a base (e.g., K₂CO₃). Reaction temperature and solvent polarity (e.g., DMF or acetonitrile) are critical for minimizing side reactions .
Q. What analytical techniques confirm the stereochemistry of the tetrahydro ring system?
X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in cyclopenta[c]quinoline analogs (e.g., 8-methyl-4-phenyl derivatives) . For solution-phase analysis, NOESY NMR can identify spatial proximities between protons in the tetrahydro ring, while VCD (Vibrational Circular Dichroism) spectroscopy provides complementary stereochemical data .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental NMR data for the cyclopenta[c]quinoline scaffold?
Discrepancies often arise from conformational flexibility or solvent effects. To address this:
- Perform 2D NMR (COSY, HSQC, HMBC) to validate proton assignments and coupling constants.
- Compare experimental data with DFT-optimized conformers (using software like Gaussian or ORCA) under implicit solvent models.
- Cross-reference with X-ray crystallography data from structurally similar compounds (e.g., ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-triazol-4-yl]methoxy} derivatives) to validate bond angles and torsional strain .
Q. What strategies optimize reaction yields when introducing electron-withdrawing groups like 2,4-dichlorophenyl?
Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling of dichlorophenyl boronic acids.
- Solvent optimization : Use polar aprotic solvents (e.g., THF/DMF mixtures) to stabilize intermediates.
- Temperature control : Stepwise heating (60–100°C) to prevent premature decomposition.
- Protecting group strategies : Temporary protection of the quinoline nitrogen with Boc or acetyl groups to avoid side reactions .
Q. How can researchers assess this compound’s potential as a kinase inhibitor given structural similarities to bioactive quinolines?
Follow a tiered approach:
- In vitro kinase assays : Screen against a panel of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays.
- Docking studies : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes in kinase ATP pockets.
- SAR analysis : Compare with analogs like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, which showed inhibitory activity against DNA adduct formation in carcinogenicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
